molecular formula C5H4INO3 B13667055 Methyl 2-iodooxazole-5-carboxylate

Methyl 2-iodooxazole-5-carboxylate

Cat. No.: B13667055
M. Wt: 252.99 g/mol
InChI Key: IZCFVFHYRWCAGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-iodooxazole-5-carboxylate is a halogenated oxazole derivative characterized by an iodine substituent at the 2-position and a methyl ester group at the 5-position of the oxazole ring. The methyl ester group enhances solubility in organic solvents and serves as a versatile intermediate for further functionalization.

Properties

Molecular Formula

C5H4INO3

Molecular Weight

252.99 g/mol

IUPAC Name

methyl 2-iodo-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C5H4INO3/c1-9-4(8)3-2-7-5(6)10-3/h2H,1H3

InChI Key

IZCFVFHYRWCAGV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(O1)I

Origin of Product

United States

Preparation Methods

General Synthetic Route Overview

The synthesis of this compound typically involves the formation of the oxazole ring followed by selective iodination at the 2-position. The carboxylate group is introduced either before or after ring formation depending on the synthetic route. Two main approaches are documented:

Preparation via Diazotization and Iodide Displacement

One well-documented method starts from the condensation of urea with ethyl bromopyruvate to form an oxazole intermediate, followed by diazotization and iodide displacement to install the iodine at the 2-position. This method was utilized in the synthesis of oxazole synthons for complex natural product synthesis, such as the cytotoxic marine macrolide enigmazole A.

Key steps:

Step Reaction Description Conditions/Notes
1 Condensation of urea with ethyl bromopyruvate Reflux in ethanol
2 Diazotization of amino-oxazole intermediate Sodium nitrite in acidic medium at 0°C
3 Iodide displacement to introduce iodine at C-2 Treatment with potassium iodide
4 Esterification or methylation if required Methylation with methyl iodide or ester hydrolysis

This approach provides this compound in moderate to good yields and allows for multi-gram scale preparation. The intermediate iodide is stable under inert atmosphere and low temperature storage.

Synthesis from Methyl 2-amino-oxazole-5-carboxylate

Another route involves starting from methyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate, which is prepared by refluxing urea with methyl 4-methyl-1,3-oxazole-5-carboxylate in ethanol, followed by Boc-protection and saponification steps. The amino group at the 2-position can then be converted to the iodide via diazotization and subsequent iodide substitution.

Step Reaction Description Conditions/Notes
1 Reflux of urea with methyl oxazole derivative Ethanol, 12 hours reflux
2 Boc-protection of amino group Boc-anhydride, DMAP catalyst, DMF solvent
3 Diazotization of Boc-protected amine Sodium nitrite, acidic aqueous conditions
4 Iodide displacement Potassium iodide, room temperature
5 Deprotection and esterification as needed Sodium hydroxide saponification or methylation

This method is useful for introducing the iodine substituent selectively while maintaining the ester functionality intact.

Direct Oxazole Formation from Carboxylic Acids with Iodination

Recent advances have shown that 4,5-disubstituted oxazoles can be synthesized directly from carboxylic acids using triflylpyridinium reagents and isocyanoacetates, followed by iodination at the 2-position if required. This method is mild, scalable, and allows for functional group tolerance.

Step Reaction Description Conditions/Notes
1 Activation of carboxylic acid with triflylpyridinium reagent Room temperature, stoichiometric reagent
2 Reaction with methyl isocyanoacetate DMAP base, mild conditions
3 Hydrolysis and workup Acidic hydrolysis if needed
4 Iodination at 2-position (post-oxazole formation) Iodine source, mild electrophilic conditions

This method has been successfully applied for gram-scale synthesis of oxazole derivatives and allows for recovery and reuse of the base catalyst DMAP, enhancing cost-effectiveness.

Alternative Methods: Halogen Exchange and Metalation

In some protocols, methyl 2-bromooxazole-5-carboxylate is prepared first, followed by halogen exchange to introduce iodine. Alternatively, metalation of oxazole at the 2-position using zincate reagents under Knochel conditions (Zn, LiCl in THF) allows for subsequent iodination or cross-coupling.

Step Reaction Description Conditions/Notes
1 Preparation of vinyl iodide or bromo-oxazole Standard halogenation methods
2 Conversion to oxazol-2-yl zincate Zinc, LiCl, THF, 10 min
3 Electrophilic iodination or cross-coupling Iodine or coupling partner

This route is advantageous for generating reactive organometallic intermediates for further functionalization.

Comparative Data Table of Preparation Methods

Preparation Method Starting Materials Key Reagents/Conditions Yield Range (%) Scale Advantages Limitations
Diazotization and iodide displacement Urea + ethyl bromopyruvate NaNO2, KI, EtOH reflux 60-75 Multi-gram Well-established, stable intermediate Requires careful diazotization control
Amino-oxazole diazotization route Methyl 2-amino-oxazole-5-carboxylate Boc2O, DMAP, NaNO2, KI 60-70 Gram scale Selective iodination Multiple protection/deprotection steps
Direct oxazole synthesis from acids Carboxylic acids + isocyanoacetates Triflylpyridinium reagent, DMAP 65-80 Gram scale Mild, scalable, functional group tolerant Iodination step may be separate
Metalation and halogen exchange Halo-oxazoles Zn, LiCl, THF, electrophilic iodine Variable Small to gram Versatile for further functionalization Requires organometallic handling

Chemical Reactions Analysis

Types of Reactions

Methyl 2-iodooxazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion to oxazole derivatives.

    Reduction: Formation of reduced oxazole compounds.

    Substitution: Halogen exchange reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Methyl 2-iodooxazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-iodooxazole-5-carboxylate involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways involving the formation of reactive intermediates, which can interact with biological macromolecules . These interactions often lead to the inhibition of microbial growth or modulation of biological pathways.

Comparison with Similar Compounds

Key Observations:

  • Steric vs. Electronic Modifications : Methyl substituents (e.g., 2-methyl) increase steric bulk, whereas vinyl or methoxy groups alter electronic conjugation .
  • Ester vs. Acid : Carboxylic acid derivatives (e.g., 5-methoxyoxazole-2-carboxylic acid) exhibit higher polarity and lower solubility in organic solvents compared to esters .

Physicochemical Properties

  • Molecular Weight: The iodo derivative (C₅H₄INO₃) has a higher molecular weight (~265 g/mol) than its chloro analog (C₅H₄ClNO₃, ~177 g/mol) due to iodine’s atomic mass .
  • Reactivity: Iodine’s polarizability may facilitate oxidative addition in palladium-catalyzed reactions, a property less pronounced in methyl or chloro analogs .
  • Stability : Iodo compounds are generally more light-sensitive than methyl-substituted derivatives, requiring storage in dark conditions .

Data Tables

Table 1: Structural Comparison of Oxazole Derivatives

Property This compound Methyl 2-Chlorooxazole-5-Carboxylate Methyl 2-Methyloxazole-5-Carboxylate
Molecular Formula C₅H₄INO₃ C₅H₄ClNO₃ C₆H₇NO₃
Substituent (Position) I (2) Cl (2) CH₃ (2)
Molecular Weight (g/mol) ~265 ~177 ~153
Key Reactivity Cross-coupling, photolabile Nucleophilic substitution Steric hindrance
Applications Pharmaceutical intermediates Heterocyclic synthesis Peptide mimetics

Table 2: Similarity Scores of Related Compounds (Source: )

Compound Name CAS Number Similarity Score
Methyl 2-methyloxazole-5-carboxylate 124999-43-5 0.69
5-Methoxyoxazole-2-carboxylic acid 130551-92-7 0.79
4-Methylisoxazole-5-carboxylic acid 261350-46-3 0.92

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-iodooxazole-5-carboxylate, and how are yields optimized?

  • Methodology : The compound can be synthesized via halogenation of methyl oxazole-5-carboxylate derivatives. A common approach involves iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperatures (0–25°C) in polar aprotic solvents like DMF or THF. Purification typically involves recrystallization or column chromatography .
  • Key Considerations : Optimize stoichiometry (e.g., 1.2–1.5 equivalents of iodinating agent) and monitor reaction progress via TLC or HPLC to minimize side products like dehalogenated byproducts .

Q. How is this compound characterized to confirm structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify iodination at the 2-position (e.g., downfield shifts for oxazole protons adjacent to iodine) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 269.94 for C6_6H5_5INO3_3) .
  • Elemental Analysis : Validate purity (>95%) by matching calculated and observed C/H/N ratios .

Q. What are common nucleophilic substitution reactions involving the iodo substituent?

  • Reagents/Conditions :

  • Amination : Use primary/secondary amines (e.g., benzylamine) with K2_2CO3_3 in DMF at 80–100°C .
  • Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids using Pd(PPh3_3)4_4 as a catalyst .
    • Product Isolation : Extract with ethyl acetate, wash with brine, and purify via flash chromatography .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for regioselective functionalization of this compound?

  • Strategy :

  • Solvent Effects : Use DMSO to enhance iodine’s leaving group ability in SNAr reactions.
  • Catalytic Systems : Employ CuI/ligand systems for Ullmann-type couplings to improve regioselectivity .
  • Computational Screening : DFT calculations (e.g., Gaussian 09) to predict transition states and regiochemical outcomes .

Q. What strategies address contradictions in reported biological activities of derivatives?

  • Data Reconciliation :

  • Dose-Response Curves : Compare IC50_{50} values across studies using standardized assays (e.g., MTT for cytotoxicity) .
  • Structural Variants : Test analogs (e.g., chloro or bromo derivatives) to isolate iodine’s role in bioactivity .
    • Meta-Analysis : Use software like RevMan to statistically evaluate discrepancies in antimicrobial or anticancer data from diverse cell lines .

Q. What computational methods predict the reactivity and stability of this compound under varying conditions?

  • Tools :

  • Molecular Dynamics (MD) : Simulate degradation pathways in aqueous/organic solvents (e.g., GROMACS) .
  • Hammett Analysis : Quantify electronic effects of substituents on reaction rates using σp_p values .
    • Stability Profiling : Accelerated aging studies (40°C/75% RH) with HPLC monitoring to assess shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.